Famotidine HCl

Description

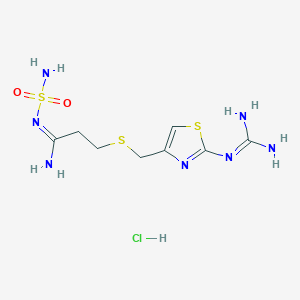

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

125193-62-6 |

|---|---|

Formule moléculaire |

C8H16ClN7O2S3 |

Poids moléculaire |

373.9 g/mol |

Nom IUPAC |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |

Clé InChI |

OONJNILIBCMSNC-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |

SMILES isomérique |

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N/S(=O)(=O)N)/N.Cl |

SMILES canonique |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |

Synonymes |

Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |

Origine du produit |

United States |

Degradation Kinetics and Stability Mechanisms of Famotidine Hcl

Hydrolytic Degradation Pathways of Famotidine (B1672045) HCl

The hydrolysis of Famotidine HCl is significantly influenced by pH, following distinct kinetic pathways in acidic and basic environments.

Acid-Catalyzed Hydrolysis Kinetics

In acidic solutions, the degradation of this compound is a rapid process that adheres to pseudo-first-order kinetics. tandfonline.comresearchgate.nettandfonline.com This degradation is characterized by specific acid catalysis. nih.govresearchgate.net Studies have shown a significant drop in famotidine concentration in acidic media, with levels falling to 33% within one hour and as low as 12% after three hours. tezu.ernet.in The rate of this acid-catalyzed hydrolysis is dependent on the hydrogen ion concentration. researchgate.net

Key kinetic parameters for the acid-catalyzed hydrolysis of famotidine have been determined. For instance, in 0.1 M hydrochloric acid, the activation energy for the hydrolysis was calculated to be 63.7 kJ/mol. researchgate.net The specific hydrogen ion catalytic rate constant was found to be 3.427 M⁻¹·h⁻¹ at a temperature of 37°C. researchgate.net This indicates that the stability of famotidine in the stomach, a highly acidic environment, is a significant consideration. researchgate.net

Interactive Table: Kinetic Data for Acid-Catalyzed Hydrolysis of Famotidine

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Order | Pseudo-first-order | Acidic media | tandfonline.com, tandfonline.com |

| Activation Energy (Ea) | 63.7 kJ/mol | 0.1 M HCl, 37–55°C | researchgate.net |

| Specific H+ Catalytic Rate Constant | 3.427 M⁻¹·h⁻¹ | 37°C | researchgate.net |

| Degradation Rate | 88% degradation in 3 hours | pH ~1.2 | tezu.ernet.in |

Base-Catalyzed Hydrolysis Kinetics and Degradation Product Identification

In alkaline conditions, this compound undergoes degradation primarily through general base catalysis. nih.govresearchgate.net The investigation of its behavior in strong alkaline solutions, such as 2 M sodium hydroxide (B78521) (NaOH) and 25% ammonia (B1221849) solution, has led to the identification of several degradation products. researchgate.netnih.gov

Hydrolysis in a 25% ammonia solution yields a principal degradation product identified as [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, which is a recognized impurity in the British Pharmacopoeia. researchgate.netnih.gov When subjected to 2 M NaOH, famotidine degradation results in the formation of [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and the aforementioned propionamide (B166681). researchgate.net These initial products can further decompose into [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid and another previously unknown product. researchgate.net Complete degradation under alkaline conditions can be achieved by boiling the solution with 2 M NaOH for one hour. nih.gov In total, hydrolysis in alkaline media has been shown to result in five distinct degradation products. nih.govresearchgate.net

Influence of pH on this compound Degradation Rate

The degradation rate of this compound is highly dependent on the pH of the solution. researchgate.nettandfonline.comscispace.com The compound is known to be unstable in both strongly acidic and alkaline environments. tandfonline.comtandfonline.comresearchgate.net Kinetic studies performed across a wide pH range (from 1 to 11) confirm that the degradation follows pseudo-first-order kinetics. nih.govoup.com

The pH-rate profile, which illustrates the degradation rate constant as a function of pH, shows a U-shaped curve, which is characteristic of compounds susceptible to both acid and base catalysis. nih.govresearchgate.netnih.govoup.com The point of maximum stability for famotidine has been identified at approximately pH 6.3. nih.govoup.com Away from this pH, the degradation rate increases. For example, a relatively stable profile is achieved at pH 4.0, whereas significant instability is observed at lower and higher pH values. scispace.com This pH-dependent stability is a critical factor in its chemical behavior in aqueous solutions.

Photodegradation Studies of this compound

The interaction with light can also induce the degradation of this compound, either through direct absorption of photons or via reactions with photochemically generated reactive species.

Direct Photolysis Kinetics

This compound exhibits a notable resistance to direct photolysis, particularly in acidic conditions where the degradation rate is almost negligible. researchgate.nettandfonline.comtandfonline.com However, its photostability is strongly influenced by the pH of the medium. tandfonline.com The rate of direct photolysis, which follows pseudo-first-order kinetics, increases significantly as the pH rises above 7. researchgate.nettandfonline.comtandfonline.com

In alkaline solutions with a pH between 8 and 9, the reaction rate constant for direct photolysis was determined to be 3.7 × 10⁻³ min⁻¹, with a corresponding half-life (DT50) of approximately 3 hours and 7 minutes. researchgate.nettandfonline.comtandfonline.com This represents a nearly 100-fold increase in the degradation rate compared to acidic solutions, where the half-life was estimated to be 231 hours. tandfonline.com

Interactive Table: Direct Photolysis Kinetics of Famotidine

| pH Range | Reaction Rate Constant (k) | Half-Life (DT50) | Source |

|---|---|---|---|

| Acidic | ~5 × 10⁻⁵ min⁻¹ | 231 hours | tandfonline.com |

| 8 - 9 | 3.7 × 10⁻³ min⁻¹ | 3 hours 7 minutes | researchgate.net, tandfonline.com, tandfonline.com |

Advanced Oxidation Processes (AOPs) in this compound Degradation

Advanced Oxidation Processes (AOPs) significantly accelerate the degradation of this compound in aqueous solutions. researchgate.nettandfonline.com These processes involve the generation of highly reactive oxygen species.

UV/H₂O₂: The presence of hydrogen peroxide (H₂O₂) enhances the rate of photolysis. researchgate.nettandfonline.com This process, known as H₂O₂-assisted photolysis, follows pseudo-first-order kinetics. researchgate.nettandfonline.com The observed reaction rates in acidic and basic solutions were 5.1 × 10⁻³ min⁻¹ and 3.7 × 10⁻³ min⁻¹, respectively. researchgate.nettandfonline.com

Fenton and Photo-Fenton Processes: The Fenton (H₂O₂/Fe²⁺) and photo-Fenton (UV/H₂O₂/Fe²⁺) systems are particularly effective in famotidine removal. researchgate.nettandfonline.com The kinetics for these processes are best described by a second-order model. researchgate.nettandfonline.comtandfonline.com The inclusion of UV light in the photo-Fenton process enhances the reaction rate by a factor of two to six compared to the classical Fenton system. researchgate.nettandfonline.com

Other AOPs: Other AOPs have also been studied for famotidine degradation. These include photocatalysis using titanium dioxide (TiO₂) and sonocatalysis. researchgate.netjcu.edu.auresearchgate.net The UV/chlorine process is another relevant AOP, where the dichlorosulfide radical anion (Cl₂•⁻) can be a key species in the degradation of famotidine. osti.gov

Thermal Degradation Profiles of this compound

The stability of this compound is also affected by temperature. Thermal degradation studies in aqueous solutions show that the decomposition process is dependent on both temperature and pH. nih.govnih.gov Isothermal and nonisothermal kinetic studies have been performed over a pH range of 1.71 to 10.0 at temperatures of 55, 70, and 85°C. nih.gov These studies indicate that the hydrolysis of famotidine follows specific acid catalysis in acidic conditions and general base catalysis in alkaline regions. nih.gov The degradation process generally follows first-order kinetics. scispace.com The instability of famotidine is exacerbated by the combined effects of elevated temperature and humidity. nih.govscispace.com

Degradation Product Profiling and Characterization

The degradation of this compound results in the formation of various impurities and related substances.

Several degradation products and process-related impurities of famotidine have been identified and characterized. clearsynth.com The European Pharmacopoeia lists three key organic impurities: Impurity-A, Impurity-B, and Impurity-C. rjptonline.org

Famotidine Sulfoxide: A primary metabolite and degradation product formed through oxidation. nih.govontosight.ai

British Pharmacopoeia Impurity: [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, which can be formed during hydrolysis in an ammonia solution. nih.gov

Impurity C (EP): Identified as [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide. nih.govnih.gov

A low-level degradate was identified in stressed film-coated tablets, formed by the reaction of famotidine with formaldehyde (B43269). nih.gov

Other reported impurities include 1-(4-methylthiazol-2-yl)guanidine hydrochloride. o2hdiscovery.co

| Impurity Name/Identifier | Source/Condition of Formation |

|---|---|

| Famotidine Sulfoxide | Metabolism, Oxidation |

| [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide | British Pharmacopoeia listed; Basic hydrolysis |

| [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide (Impurity C) | European Pharmacopoeia listed; Basic hydrolysis |

| Formaldehyde Adduct | Reaction with formaldehyde from packaging |

| 1-(4-methylthiazol-2-yl)guanidine hydrochloride | Process-related impurity |

Research into the degradation pathways of famotidine under strong basic conditions (e.g., 2 M NaOH) has led to the identification of novel degradation products. nih.gov Treatment with sodium hydroxide results in the formation of Impurity C and the propionamide impurity, which further decompose into [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid (product 4) and a previously unknown product (product 5). nih.gov

The structure of the novel degradation product 5 was established through extensive analysis using proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. nih.gov Its formation is hypothesized to occur via the abstraction of a proton from the alpha-carbon of the intermediate products (2 and 3), followed by the elimination of the thiol moiety. nih.gov

Furthermore, advanced analytical techniques such as liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI MS) and LC-MS-MS have been employed to characterize other unique degradates. nih.gov One such study detailed the structural determination of a degradate with a molecular weight of 349, indicating the addition of a carbon atom to the N-(aminosulphonyl)-propanimid-amide side of the famotidine molecule, which was confirmed to be a reaction product with formaldehyde. nih.gov

Solid State Chemistry and Polymorphism of Famotidine Hcl

Polymorphic Forms of Famotidine (B1672045) HCl (Forms A, B, C)

Famotidine HCl primarily exists in two well-characterized polymorphic forms, Form A and Form B, with Form C being less commonly discussed. researchgate.netnih.gov

Form A: This is the thermodynamically stable form of Famotidine. geneesmiddeleninformatiebank.nlnih.govresearchgate.net It has a higher melting point compared to Form B. nih.gov

Form B: This is the metastable form, meaning it is less stable than Form A and can convert to the more stable form under certain conditions. researchgate.netgeneesmiddeleninformatiebank.nlnih.gov Despite its lower stability, Form B is the polymorph used in the commercial formulation of the drug. researchgate.netnih.gov

Form C: While mentioned in the literature, detailed characterization and discussion of Form C are less prevalent compared to Forms A and B. researchgate.net

The different polymorphic forms can be distinguished by various analytical techniques, including X-ray diffraction, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. googleapis.comresearchgate.net For instance, DSC analysis shows distinct melting points for Form A and Form B, and IR spectroscopy reveals unique absorption bands for each form. nih.gov

Table 1: Physicochemical Properties of this compound Polymorphs

| Polymorphic Form | Stability | Melting Point (°C) | Bulk Density (g/mL) | Key IR Absorption Bands (cm⁻¹) |

|---|---|---|---|---|

| Form A | Stable | 174 nih.gov | 0.70-0.80 googleapis.com | 3451, 1671 nih.gov |

| Form B | Metastable | 167 nih.gov | 0.20-0.30 googleapis.com | 3505 nih.gov |

| Form C | | 167-170 googleapis.com | 0.70-0.80 googleapis.com | |

This table provides a summary of key physicochemical properties of this compound polymorphs based on available research data.

Thermodynamic Relationships Between this compound Polymorphs

The thermodynamic relationship between this compound polymorphs is described as monotropic, where Form A is the stable form over the entire temperature range below the melting points. nih.govresearchgate.net This means that Form B, the metastable form, has a higher free energy than Form A and will tend to convert to Form A over time. researchgate.net

The stability relationship can be determined through solubility studies and thermal analysis. symbiosisonlinepublishing.comresearchgate.net The more stable polymorph generally exhibits lower solubility. researchgate.net Studies have shown that the solubility of both polymorphs in various solvents decreases in the order of methanol (B129727) > water > ethanol (B145695) > acetonitrile (B52724) > isopropanol. nih.govresearchgate.net

The enthalpy of fusion, a measure of the energy required to melt the solid, is also different for the two forms. DSC analysis indicates that the enthalpy of fusion for Form B is higher than that of Form A. nih.gov This is consistent with the general principle that the less stable form has a higher energy state. dissolutiontech.com

Polymorphic Transformation Mechanisms and Kinetics

The transformation of the metastable Form B to the stable Form A is a critical consideration in the manufacturing and storage of Famotidine drug products. researchgate.netnih.gov This transformation can be influenced by various factors, including mechanical stress, temperature, and the presence of solvents or humidity. researchgate.netresearchgate.netnih.gov

The kinetics of this transformation, or how fast it occurs, can be studied using techniques like DSC and spectroscopy. nih.gov Research has shown that the grinding process can induce the polymorphic transformation from Form B to Form A, and this process appears to follow zero-order kinetics. nih.gov This implies that the rate of transformation is constant over time under specific conditions.

Pharmaceutical manufacturing processes can significantly impact the polymorphic form of this compound. fda.gov

Grinding: Mechanical stress from grinding can induce the conversion of Form B to Form A. nih.govresearchgate.net The extent of this transformation increases with the duration of grinding. nih.gov This is a crucial factor to control during drug formulation to ensure the desired polymorphic form is maintained.

Compression: The compression process used to form tablets may also influence polymorphic stability. While some studies suggest compression alone may not cause a significant phase transition, the heat generated during compression can accelerate the transformation from Form B to Form A. researchgate.net

Heating: Increased temperature is a significant driver for the B to A transformation. researchgate.netresearchgate.net This is particularly relevant during processes like drying and granulation.

Environmental conditions play a vital role in the stability of this compound polymorphs.

Humidity: High environmental humidity can induce and promote the polymorphic transformation from Form B to Form A, especially during processing steps like grinding. nih.govresearchgate.net The presence of water molecules can act as a plasticizer, facilitating the molecular rearrangement required for the phase change.

Residual Water Content: The amount of water present in the material can also affect stability. researchgate.netnih.gov A higher water content can facilitate the conversion from the metastable Form B to the stable Form A. nih.gov Therefore, controlling the residual water content during manufacturing and storage is essential to prevent unwanted polymorphic transformations. researchgate.netnih.gov

Cocrystallization Strategies for this compound Phase Stability Enhancement

To address the stability challenges associated with the metastable form of Famotidine, researchers have explored cocrystallization as a strategy to enhance its phase stability. tezu.ernet.in Cocrystals are multi-component crystals where the drug molecule and a coformer are held together by non-covalent interactions, such as hydrogen bonds. biotech-asia.orgfarmaciajournal.com

Cocrystallization can modify the physicochemical properties of a drug without altering its chemical structure. biotech-asia.org For Famotidine, the goal of cocrystallization is often to create a new solid form with improved stability, particularly in acidic environments where the drug can be unstable. tezu.ernet.in

The design of Famotidine cocrystals involves selecting appropriate coformers that can form stable hydrogen bonds with the Famotidine molecule. tezu.ernet.in Famotidine has multiple hydrogen bond donors and acceptors, making it a good candidate for cocrystal formation. tezu.ernet.in

Several coformers have been investigated, including:

Xanthine derivatives: Cocrystals with theophylline (B1681296), caffeine (B1668208), and theobromine (B1682246) have been synthesized. tezu.ernet.in Studies have shown that cocrystals with theophylline and theobromine can enhance the stability of Famotidine in acidic conditions. tezu.ernet.innih.gov

Carboxylic acids: Coformers like malonic acid, sorbic acid, syringic acid, and para-aminobenzoic acid (PABA) have been used to create Famotidine cocrystals. biotech-asia.orgijper.orgresearchgate.netnih.gov These cocrystals have shown improved solubility and, in some cases, maintained stability under various stress conditions. nih.govmdpi.com A cocrystal with malic acid has also been developed, showing improved water solubility without compromising stability. google.com

The synthesis of these cocrystals is typically achieved through methods like:

Liquid-assisted grinding: This mechanochemical method involves grinding the drug and coformer together with a small amount of solvent. tezu.ernet.innih.gov

Solvent evaporation: This method involves dissolving the drug and coformer in a suitable solvent and then allowing the solvent to evaporate slowly, leading to the formation of cocrystals. ijper.org

These cocrystallization strategies offer a promising avenue for improving the biopharmaceutical properties of Famotidine by creating novel solid forms with enhanced stability and solubility. researchgate.netnih.gov

Structural Characterization of this compound Cocrystals (e.g., Single-Crystal X-ray Diffraction, Powder X-ray Diffraction)

The formation of new crystalline phases, or cocrystals, of famotidine with various coformers has been extensively investigated to improve its physicochemical properties. The structural integrity and nature of these cocrystals are primarily established using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

SCXRD provides definitive proof of cocrystal formation and offers detailed insights into the three-dimensional arrangement of molecules within the crystal lattice. For instance, the cocrystal of famotidine with malonic acid (FMT-MAL) was found to crystallize in a monoclinic system with a P21/n space group. nih.govwikipedia.org The asymmetric unit contains one molecule of famotidine and one molecule of malonic acid, connected through intermolecular hydrogen bonds. nih.govwikipedia.org Similarly, a cocrystal of famotidine with glutaric acid was identified in a 1:1 molecular ratio, and its single-crystal structure was successfully reported. wikipedia.org The famotidine maleate (B1232345) (FMT-MLT) salt was also characterized using SCXRD, revealing an extended conformation of the famotidine cation stabilized by hydrogen bonds. fishersci.com In another study, the cocrystal of famotidine with theophylline (FAM-THP) was found to crystallize in a triclinic Pī space group. fishersci.fifishersci.ca

The table below summarizes the crystallographic data for several reported famotidine cocrystals.

| Famotidine Cocrystal | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Famotidine-Malonic Acid (FMT-MAL) | Monoclinic | P21/n | a = 7.0748 (3) Å, b = 26.6502 (9) Å, c = 9.9823 (4) Å, β = 104.2228 (12)° | nih.gov |

| Famotidine Malate (FMT-MT) | Monoclinic | P21/n | - | wikipedia.org |

| Famotidine-Theophylline (FAM-THP) | Triclinic | Pī | - | fishersci.fi |

Note: '-' indicates that specific data was not available in the cited sources.

Powder X-ray diffraction (PXRD) is a complementary and more routinely used technique to characterize new solid phases. The PXRD pattern of a true cocrystal will exhibit unique diffraction peaks that are different from the patterns of the individual starting materials (the active pharmaceutical ingredient and the coformer). This was observed in the case of the FMT-MAL cocrystal, which showed new characteristic peaks at 2θ values of 14.2°, 16.2°, 18.5°, 21.6°, 22.0°, 27.8°, and 29.8°. nih.gov The experimental PXRD pattern also matched the one simulated from the single-crystal data, confirming the purity and homogeneity of the new crystalline phase. nih.gov Likewise, distinct PXRD patterns confirmed the formation of novel cocrystals of famotidine with sorbic acid (FSOR) and syringic acid (FSY). nih.gov The formation of a 2:1 cocrystal of famotidine with malic acid was also confirmed by its unique PXRD pattern. wikipedia.org

Stability Evaluation of this compound Cocrystals under Simulated Physiological Conditions

A critical aspect of developing pharmaceutical cocrystals is ensuring their stability under conditions that mimic the physiological environment of the gastrointestinal tract. The stability of several famotidine cocrystals has been assessed in simulated gastric and intestinal fluids.

Slurry experiments are commonly performed to evaluate the phase stability of cocrystals in different pH environments. In these studies, an excess of the cocrystal is stirred in a relevant medium (e.g., pH 1.2 for simulated gastric fluid) for a specific period, and the solid phase is then analyzed, typically by PXRD, to detect any phase transformations.

Research has shown that cocrystallization can enhance the stability of famotidine, which is known to degrade in acidic conditions. fishersci.ca For example, cocrystals of famotidine with theophylline (FAM-THP) and theobromine were found to be stable at pH 1.2 for up to 24 hours, as confirmed by PXRD analysis of the material retrieved from the slurry. fishersci.fifishersci.ca This stability is attributed to the formation of robust hydrogen-bonded networks between famotidine and the coformer, which protects the drug from acid hydrolysis. wikipedia.org In contrast, a cocrystal of famotidine with caffeine was found to be unstable under the same conditions. fishersci.ca The FAM-THP cocrystal also demonstrated stability at pH 7.4 for at least 12 hours. fishersci.fi

The stability of the famotidine-malonic acid (FMT-MAL) cocrystal was evaluated in a water slurry, where it remained stable for over 24 hours. nih.gov Furthermore, a cocrystal of famotidine with malic acid was reported to not alter the stability of famotidine in artificial gastric juice. wikipedia.org These findings suggest that selective cocrystallization can be a viable strategy to produce stable solid forms of famotidine for oral administration.

The table below provides a summary of the stability findings for various famotidine cocrystals under simulated physiological conditions.

| Famotidine Cocrystal | Coformer | Molar Ratio (FMT:Coformer) | Stability Condition | Duration | Outcome | Reference |

| FAM-THP | Theophylline | 1:2 | pH 1.2 Slurry | 24 hours | Stable | fishersci.fifishersci.ca |

| FAM-THP | Theophylline | 1:2 | pH 7.4 Slurry | 12 hours | Stable | fishersci.fi |

| FAM-THB | Theobromine | 1:1 | pH 1.2 Slurry | 24 hours | Stable | fishersci.ca |

| FAM-CAF | Caffeine | 1:1 | pH 1.2 Slurry | - | Unstable | fishersci.ca |

| FMT-MAL | Malonic Acid | 1:1 | Water Slurry | 24 hours | Stable | nih.gov |

| - | Malic Acid | 2:1 | Artificial Gastric Juice | - | Stable | wikipedia.org |

Note: '-' indicates that specific data was not available in the cited sources.

Analytical Methodologies for Famotidine Hcl Research

Chromatographic Techniques for Famotidine (B1672045) HCl Analysis

Chromatography is a cornerstone of Famotidine HCl analysis, enabling the separation of the active pharmaceutical ingredient (API) from impurities, degradation products, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the most prominently used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the determination of this compound. Numerous studies have focused on developing and validating simple, rapid, and precise RP-HPLC methods for its estimation in bulk drugs, pharmaceutical formulations, and biological fluids. ijpsr.comijrps.com

A key aspect of HPLC method development is the optimization of the mobile phase and stationary phase to achieve efficient separation. For instance, a common approach involves using a C8 or C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijpsr.comijrps.commedcraveonline.com The pH of the buffer is a critical parameter, with studies utilizing pH values around 6.0 and 6.8 to achieve good chromatographic separation. ijpsr.comijrps.com

Detection is typically carried out using a UV detector at wavelengths where this compound exhibits maximum absorbance, commonly around 265 nm or 250 nm. ijrps.commedcraveonline.com The flow rate is another adjustable parameter, often set between 0.6 mL/min and 1.0 mL/min to ensure a reasonable run time. ijrps.commedcraveonline.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). medcraveonline.com Linearity is typically established over a specific concentration range, with correlation coefficients close to 0.999 indicating a strong linear relationship. ijrps.com Accuracy is often evaluated through recovery studies, with results in the range of 98-102% being acceptable. rjptonline.org Precision is assessed by determining the relative standard deviation (RSD) for intra-day and inter-day analyses, with values less than 2% generally considered acceptable. rjptonline.org

The following table summarizes the parameters from a selection of validated HPLC methods for this compound analysis:

Interactive Data Table: HPLC Method Parameters for this compound Analysis| Parameter | Method 1 ijrps.com | Method 2 medcraveonline.com | Method 3 researchgate.net |

|---|---|---|---|

| Column | Waters X-Bridge C18 (150*4.6mm), 3.5µm | Kromasil 100-C8 (250mm×4.6mm, 5µm) | Not Specified |

| Mobile Phase | pH-6.0 Acetate buffer and organic mixture (30:70) | Phosphate buffer and methanol (50:50) | Methanol:1% acetic acid solution (30:7) |

| Flow Rate | 0.8 mL/min | 0.6 mL/min | 0.4 mL/min |

| Detection Wavelength | 265 nm | 250 nm | 267 nm |

| Retention Time | Not Specified | 4.44 min | 4.16 min |

| Linearity Range | Not Specified | Not Specified | 0.0001 - 0.1 mg/mL |

| Correlation Coefficient (r²) | 0.999999 | Not Specified | 0.99998 |

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a cost-effective and high-throughput alternative to HPLC for the analysis of this compound. news-medical.net This technique is particularly useful for the simultaneous determination of this compound in combination with other drugs. researchgate.net

In HPTLC, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. arjournals.org The choice of the mobile phase is critical for achieving good resolution. A variety of solvent systems have been employed, such as toluene: methanol: triethylamine (B128534) (6: 3: 0.5 v/v/v) and n-butanol: water (6: 1 v/v). researchgate.netarjournals.org Densitometric scanning is used for quantification, with the detection wavelength typically set around 280 nm or 290 nm. researchgate.netarjournals.org

Validation of HPTLC methods also follows ICH guidelines, assessing linearity, precision, and accuracy. researchgate.net For instance, a validated HPTLC method for the simultaneous quantification of Famotidine and Domperidone demonstrated linearity in the concentration range of 100-500 ng/band for both drugs. researchgate.net

Capillary Electrophoresis for this compound

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has been successfully applied for the determination of this compound and its related impurities in pharmaceutical formulations. nih.gov This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents.

A typical CZE method for this compound analysis utilizes a fused silica capillary and a phosphate buffer as the electrolyte. nih.gov In one study, a 37.5 mmol L-1 phosphate buffer at pH 3.5 was used to resolve Famotidine from six of its impurities in under 7 minutes. nih.gov Detection is commonly performed using a UV detector.

Validation of CZE methods has demonstrated good linearity over a defined concentration range, with low limits of detection (LOD). For Famotidine, an LOD of 0.09 µg/mL has been reported. nih.gov The intra- and inter-day precision for migration times and peak areas are typically found to be less than 2% and 5%, respectively, indicating good reproducibility. nih.gov In some applications, a head-column field-amplified sample stacking technique has been used to enhance the sensitivity of the CE method for determining low concentrations of Famotidine in plasma. nih.gov

Spectroscopic Approaches for this compound Characterization and Quantification

Spectroscopic methods are invaluable tools for the characterization and quantification of this compound. UV-Visible spectrophotometry and Fourier Transform Infrared (FTIR) spectroscopy are the most commonly employed techniques.

UV-Visible Spectrophotometry Methods

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. innovareacademics.inresearchgate.net The principle of this method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).

The λmax of this compound can vary depending on the solvent used. For example, in 0.1 M NaOH, the λmax is observed at 286 nm, while in 0.1 M HCl and 0.1 M H2SO4, it is at 265 nm. farmaciajournal.com The method is validated for linearity, accuracy, and precision. innovareacademics.in Beer's law is typically obeyed over a specific concentration range, for instance, 0-30 µg/ml in 0.1 N HCl. innovareacademics.in

Derivative spectrophotometry can be used to enhance the sensitivity and selectivity of the analysis, especially when dealing with co-formulated drugs. ijper.org This technique involves converting the normal zero-order spectrum into a first or higher-order derivative spectrum, which can help in resolving overlapping spectra. ijper.org

The table below presents key parameters from different UV-Visible spectrophotometric methods for this compound analysis:

Interactive Data Table: UV-Visible Spectrophotometry Method Parameters for this compound| Parameter | Method A farmaciajournal.com | Method B farmaciajournal.com | Method C farmaciajournal.com | Method D innovareacademics.in |

|---|---|---|---|---|

| Solvent | 0.1 M NaOH | 0.1 M HCl | 0.1 M H2SO4 | 0.1 N HCl, pH 1.20 |

| λmax (nm) | 286 | 265 | 265 | 266 |

| Linearity Range (µg/mL) | 0.63 - 15.0 | 1.25 - 30.0 | 1.25 - 30.0 | 0 - 30 |

| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | 0.9998 |

| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.152 |

| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | 0.461 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and investigate potential chemical interactions between this compound and other substances, such as excipients in a formulation or co-formers in a cocrystal. researchgate.netmdpi.com

The FTIR spectrum of pure this compound shows characteristic peaks corresponding to its various functional groups. These include stretching vibrations for –NH groups, which appear in the region of 3505-3246 cm⁻¹. mdpi.comnih.gov The S=O group also has a characteristic vibration band around 1147 cm⁻¹. nih.gov

When this compound is formulated with other components, changes in the position or intensity of these characteristic peaks can indicate a chemical interaction. For example, in a study of a cocrystal of Famotidine with malonic acid, a decrease in the –N–H stretching frequency was observed, suggesting the formation of intermolecular hydrogen bonds. mdpi.com Conversely, the absence of significant changes in the FTIR spectrum of a physical mixture of this compound and excipients suggests that there are no chemical interactions, indicating the stability of the drug within the formulation. researchgate.netsemanticscholar.org This makes FTIR an essential tool in pre-formulation studies and for assessing the compatibility of this compound with various excipients. innovareacademics.in

Fluorimetric and Spectrofluorimetric Determinations

Fluorimetric and spectrofluorimetric methods offer high sensitivity and specificity for the determination of this compound. These techniques are based on the measurement of fluorescence emitted by the compound or its derivatives.

One approach involves the reaction of Famotidine with 1,4-benzoquinone (B44022) at a specific pH, resulting in a condensation product that exhibits fluorescence at 665 nm when excited at 290 nm. tandfonline.com This method allows for the quantification of Famotidine in the concentration range of 0.4-1.4 µg/mL. tandfonline.com Another sensitive method is based on the formation of a ternary complex of Famotidine with EDTA and terbium chloride (TbCl3) in an acetate buffer (pH 4), or with hexamine and either lanthanum chloride (LaCl3) or cerous chloride (CeCl3) in a borate (B1201080) buffer (pH 6.2 and 7.2, respectively). nih.gov The relative fluorescence intensity of these complexes is measured at 580 nm after excitation at 290 nm. nih.gov These methods are highly sensitive, with detection limits in the nanogram per milliliter range. nih.gov

Derivatization with specific reagents can also enhance the fluorescence of Famotidine. For instance, reaction with 9,10-phenanthraquinone in an alkaline medium yields a highly fluorescent derivative that can be measured at 560 nm after excitation at 283 nm. researchgate.net This method is suitable for determining Famotidine in the concentration range of 50-600 ng/mL. researchgate.net Similarly, derivatization with benzoin (B196080) in an alkaline medium allows for the spectrofluorimetric analysis of Famotidine by measuring the fluorescence intensity at 446 nm with an excitation wavelength of 286 nm. nih.gov This method has a linear calibration range of 0.5-15 µg/mL. nih.gov

These spectrofluorimetric methods have been successfully applied to the analysis of Famotidine in pharmaceutical preparations and biological fluids, and for studying the kinetics of its degradation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural elucidation of this compound. hts-110.com It provides comprehensive information about the molecular structure, including the connectivity of atoms and the spatial arrangement of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to obtain a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) NMR signals. nih.govresearchgate.net

Detailed NMR studies have been conducted in various solvents, such as dimethyl sulfoxide-d6 (DMSO-d6) and water, to understand the conformational behavior of Famotidine in solution. nih.govresearchgate.netresearchgate.net These investigations have been crucial in correcting previous misassignments of NMR signals and clarifying the molecule's acid-base properties at a site-specific level. nih.govresearchgate.net For instance, extensive 1D and 2D NMR experiments have disproven earlier hypotheses about a folded conformation stabilized by an intramolecular hydrogen bond in DMSO-d6, showing instead that an extended conformation is predominant. nih.govresearchgate.netresearchgate.net

NMR-pH titrations, using techniques like ¹H and ¹H/¹³C heteronuclear multiple-bond correlation (HMBC), have been instrumental in identifying the basic centers of the Famotidine molecule and determining its protonation steps. nih.govresearchgate.net These studies have confirmed four protonation steps, occurring in a specific order of basicity: the sulfonamidate anion, the guanidine (B92328) group, and then two overlapping protonations on the amidine and thiazole (B1198619) moieties in strongly acidic conditions. nih.govresearchgate.net

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a critical technique for identifying and characterizing degradation products of this compound. This is especially important in stability studies of pharmaceutical formulations.

In one study, LC-Atmospheric Pressure Chemical Ionization (APCI) MS was used to investigate a low-level degradate found in film-coated tablets that were subjected to stress conditions (40°C/75% relative humidity). nih.gov The mass spectrum of the degradate showed a molecular weight of 349, which was 12 units higher than that of Famotidine (molecular weight 337), suggesting the addition of a carbon atom. nih.gov Further analysis using tandem mass spectrometry (LC-MS-MS) pinpointed the location of this addition to the N-(aminosulphonyl)-propanimid-amide side of the molecule. nih.gov The structure of this degradation product was confirmed by comparing its LC-APCI MS and HPLC data with that of a product formed by reacting Famotidine with formaldehyde (B43269). nih.gov

More recent studies have employed advanced techniques like LC-High Resolution Mass Spectrometry (LC-HRMS/MS) for the identification and characterization of interaction and degradation products. researchgate.net These methods are crucial for understanding the mechanisms of degradation, such as those that might occur during manufacturing processes like hot-melt extrusion. researchgate.net The high sensitivity and specificity of MS/MS allow for the detection and structural elucidation of impurities even at very low levels. researchgate.net

Electrochemical Methods for this compound Determination

Electrochemical methods provide a simple, rapid, and cost-effective alternative for the quantitative determination of this compound. ekb.eg These techniques are based on the electrochemical behavior of the Famotidine molecule at an electrode surface.

One such method involves the use of a coated graphite (B72142) electrode in a flow-injection analysis (FIA) system. rdd.edu.iq This electrode is prepared using Famotidine with a phosphotungstic acid precipitant, di-butyl phthalate, and polyvinyl chloride. rdd.edu.iq The electrode exhibits a Nernstian response to Famotidine concentration, with a linear range from 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M. rdd.edu.iq This method is characterized by its high accuracy, precision, and rapid sample throughput of 90 samples per hour. rdd.edu.iq

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry (DPV), have also been employed for Famotidine determination. researchgate.net Studies using a disposable pencil graphite electrode (PGE) have shown that Famotidine undergoes irreversible oxidation. researchgate.net The process is diffusion-controlled and pH-dependent. researchgate.net Using DPV in a phosphate buffer solution (pH 6.81), a linear relationship between the anodic peak current and Famotidine concentration was observed in the range of 4.72 x 10⁻⁷ to 4.95 x 10⁻⁴ M. researchgate.net This method offers low detection and quantification limits, making it suitable for the analysis of Famotidine in pharmaceutical dosage forms. researchgate.net

Thermal Analysis Techniques for this compound (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the solid-state properties of this compound, including its thermal stability, melting behavior, and polymorphism. tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most commonly used methods. perkinelmer.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram of Famotidine typically shows a sharp endothermic peak corresponding to its melting point. For instance, one study reported a melting peak at 162°C, while another observed it at 166°C. researchgate.netresearchgate.net The sharpness of this peak is indicative of the crystalline nature of the drug. researchgate.net DSC can also reveal other thermal events, such as decomposition, which may appear as an endothermic or exothermic peak at higher temperatures. researchgate.net When Famotidine is formulated with other excipients, DSC can be used to assess compatibility by observing shifts in the melting peak of the drug. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for Famotidine shows the onset of decomposition at a specific temperature. For example, a study on a Famotidine-malonic acid cocrystal showed an onset decomposition temperature of 180.0°C. mdpi.com TGA is particularly useful for studying the thermal stability of the compound and its formulations. tainstruments.com

Combined TGA-DSC analysis provides simultaneous information on both heat flow and mass changes, offering a more comprehensive thermal characterization of the material. perkinelmer.com These techniques are crucial during drug development and for quality control of the final product. tainstruments.comresearchgate.net

X-ray Diffraction (XRD) for Solid-State and Polymorphic Characterization

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a fundamental and powerful technique for the solid-state characterization of this compound. malvernpanalytical.com It is instrumental in identifying the crystalline or amorphous nature of the substance and for detecting and quantifying different polymorphic forms. researchgate.netmalvernpanalytical.com

Famotidine is known to exist in at least two major crystalline polymorphs, designated as form A and form B, with form B being the metastable form. mdpi.comresearchgate.net PXRD is the definitive test for identifying these polymorphs because each form possesses a unique diffraction pattern with characteristic peaks at specific 2θ angles. researchgate.netnih.gov For example, when a novel cocrystal of Famotidine with malonic acid (FMT-MAL) was synthesized, its PXRD pattern showed new, distinct peaks at 2θ values of 14.2°, 16.2°, 18.5°, 21.6°, 22.0°, 27.8°, and 29.8°, which were absent in the patterns of the individual components, confirming the formation of a new crystalline phase. mdpi.com

Quantitative analysis of polymorphic mixtures can also be performed using PXRD. researchgate.netnih.gov By comparing the intensities of specific, non-overlapping diffraction peaks of each polymorph, their relative amounts in a mixture can be determined. researchgate.netnih.gov This is crucial for controlling the manufacturing process and ensuring the quality and stability of the final drug product, as different polymorphs can have different physical properties, including solubility and bioavailability. researchgate.net The homogeneity and purity of a crystalline phase are often confirmed by comparing the experimental PXRD pattern with a simulated pattern generated from single-crystal X-ray diffraction data. mdpi.com

| Characteristic 2θ Peaks for FMT-MAL Cocrystal |

| 14.2° |

| 16.2° |

| 18.5° |

| 21.6° |

| 22.0° |

| 27.8° |

| 29.8° |

Biopharmaceutics and in Vitro Release Studies of Famotidine Hcl

In Vitro Dissolution Profile Analysis of Famotidine (B1672045) HCl Formulations

The in vitro dissolution profile of a drug is a critical quality attribute that predicts its in vivo performance. For Famotidine HCl, various formulations have been developed to modify its release, and their dissolution characteristics are thoroughly evaluated.

Dissolution studies are typically conducted using USP dissolution apparatus, often in simulated gastric fluid (0.1 N HCl), to mimic the stomach's environment where this compound is primarily absorbed. innovareacademics.iniajps.comjpionline.org The release of this compound is monitored spectrophotometrically, commonly at a wavelength of 265 nm. iajps.comjpionline.org

Research has explored a variety of formulation strategies to control the dissolution of this compound. These include:

Sustained-Release Matrix Tablets: Hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) are frequently used to create matrix tablets. nih.gov The concentration of HPMC significantly influences the drug release rate; higher concentrations generally lead to slower and more prolonged release. nih.govresearchgate.net For instance, formulations with around 40% HPMC have shown a sustained release pattern over 24 hours, whereas lower concentrations (20-30%) result in faster release, and higher concentrations (42-45%) can lead to incomplete release within the same timeframe. nih.gov

Floating Drug Delivery Systems: To enhance gastric residence time, floating tablets and microspheres have been developed. These formulations often incorporate gas-generating agents like sodium bicarbonate, which allows the dosage form to float on the gastric contents. iajps.comijrpc.com The in vitro buoyancy and drug release are key parameters evaluated. For example, floating tablets formulated with different grades of HPMC have demonstrated the ability to float for up to 12 hours while providing a controlled release of the drug. iajps.com

Microspheres: this compound has been encapsulated in microspheres using polymers such as Eudragit RL 100 and cellulose (B213188) acetate (B1210297). jpionline.org The in vitro release from these microspheres is influenced by the polymer type and concentration. An increase in the concentration of Eudragit RL 100 has been shown to decrease the drug release rate. jpionline.org

Fast Dissolving Tablets (FDTs): In contrast to sustained-release formulations, FDTs are designed for rapid disintegration and dissolution. These formulations often utilize superdisintegrants like sodium starch glycolate. innovareacademics.in Studies have shown that FDTs can release over 90% of the drug within 60 minutes. innovareacademics.in

The comparison of dissolution profiles, often using a similarity factor (ƒ2), is a valuable tool to assess the equivalence of different formulations. An ƒ2 value greater than 50 indicates a good similarity between two dissolution profiles. scielo.br

Drug Release Kinetics and Mechanisms from this compound Formulations

Understanding the kinetics and mechanism of drug release is fundamental to designing effective controlled-release dosage forms. Various mathematical models are applied to the in vitro dissolution data of this compound formulations to elucidate how the drug is released over time.

Modeling of Drug Release (e.g., Zero-order, Higuchi, Korsmeyer-Peppas Models)

The release data from this compound formulations are frequently fitted to several kinetic models to determine the most appropriate release mechanism. scielo.brnih.govdrug-dev.com

Zero-Order Kinetics: This model describes a drug release rate that is independent of its concentration. ptfarm.pl It represents a constant release of the drug over time. Some sustained-release formulations of this compound have been found to follow zero-order kinetics, indicating a controlled and prolonged drug release. nih.govnih.gov

First-Order Kinetics: This model describes a drug release rate that is proportional to the amount of drug remaining in the dosage form. core.ac.uk Many this compound formulations, particularly fast-dissolving tablets, have been shown to follow first-order release kinetics. innovareacademics.iniajps.com

Higuchi Model: This model is used to describe drug release from matrix systems where the release is governed by diffusion. ptfarm.pl The model suggests that the cumulative amount of drug released is proportional to the square root of time. Several studies on this compound matrix tablets and beads have shown a good fit to the Higuchi model, indicating a diffusion-controlled release mechanism. alayen.edu.iqnih.gov

Korsmeyer-Peppas Model: This is a more comprehensive model that describes drug release from a polymeric system. The release exponent 'n' in this model provides insight into the release mechanism.

An 'n' value of approximately 0.45 (for cylindrical tablets) suggests Fickian diffusion (case I transport). ptfarm.pl

An 'n' value between 0.45 and 0.89 indicates non-Fickian (anomalous) transport, which is a combination of diffusion and polymer chain relaxation (erosion). scielo.brptfarm.pl

An 'n' value of 0.89 suggests case II transport (zero-order release). ptfarm.pl

An 'n' value greater than 0.89 indicates super case II transport. ptfarm.pl

Many controlled-release formulations of this compound, including gastroretentive discs and floating tablets, have been found to follow the Korsmeyer-Peppas model with 'n' values indicative of anomalous or non-Fickian diffusion. scielo.brdrug-dev.com This suggests that the drug release is controlled by a combination of diffusion of the drug through the polymer matrix and erosion or swelling of the matrix itself. scielo.br

Interactive Table: Drug Release Kinetics of this compound Formulations

| Formulation Type | Predominant Release Model(s) | Release Mechanism | Reference(s) |

| Sustained-Release Matrix Tablets | Zero-order, Higuchi, Korsmeyer-Peppas | Anomalous (non-Fickian) diffusion | nih.gov |

| Gastroretentive Discs | Korsmeyer-Peppas | Anomalous (non-Fickian) diffusion (diffusion coupled with erosion) | scielo.br |

| Gastroretentive Floating Tablets | Korsmeyer-Peppas | Non-Fickian (anomalous) diffusion | drug-dev.com |

| Fast Dissolving Tablets | First-order | Fickian diffusion (dominant erosion pattern) | innovareacademics.in |

| Floating Beads | Higuchi, Korsmeyer-Peppas | Diffusion, Non-Fickian anomalous | alayen.edu.iq |

| Controlled Release Tablets (Eudragit) | Korsmeyer-Peppas | Non-Fickian diffusion | researchgate.net |

In Vitro Intestinal Permeability Studies of this compound

The low oral bioavailability of this compound is partly attributed to its low intestinal permeability. nih.govnih.gov In vitro intestinal permeability studies are therefore essential to evaluate the potential of different formulations to enhance the absorption of the drug across the intestinal barrier.

These studies are often conducted using excised animal intestinal tissue, such as goat intestine, in a diffusion cell apparatus. nih.govresearchgate.net The permeation of this compound from a test formulation is compared to that of a pure drug solution.

One approach to improve the intestinal permeability of this compound is the use of microemulsions. A study involving an olive oil-based microemulsion with Tween-80 as a surfactant and PEG-400 as a cosurfactant demonstrated a significant enhancement in the in vitro intestinal permeation of this compound compared to the pure drug. nih.gov After 8 hours, the permeation from the optimized microemulsion formulation was 78.39%, whereas the pure drug showed only 48.92% permeation. nih.gov This enhancement is attributed to the presence of surfactants and cosurfactants, which can act as permeation enhancers. researchgate.net

The data from these permeability studies can also be fitted to kinetic models (Zero-order, First-order, Higuchi, and Korsmeyer-Peppas) to understand the mechanism of drug transport across the intestinal membrane. nih.gov

Advanced Formulation Research for Famotidine Hcl Delivery Systems

Gastroretentive Drug Delivery Systems for Famotidine (B1672045) HCl

Gastroretentive drug delivery systems (GRDDS) for Famotidine HCl are designed to prolong the retention of the dosage form in the stomach, thereby increasing the drug's bioavailability. nih.govekb.eg This is particularly beneficial for famotidine, a histamine (B1213489) H2-receptor antagonist with a short biological half-life of 2.5 to 3.5 hours and low bioavailability of 40-45%. nih.govpharmtech.com By retaining the drug in the stomach for an extended period, GRDDS can facilitate a sustained release, which may reduce dosing frequency and improve patient compliance. drug-dev.comrjptonline.org Various approaches have been explored to achieve gastric retention, including floating systems, swelling systems, and mucoadhesive systems. rjptonline.org

Floating Tablet Systems and Buoyancy Studies

Floating tablet systems are a common approach for achieving gastric retention. These systems are designed to have a lower density than gastric fluids, allowing them to float on the stomach contents and prolong their residence time. nih.gov The buoyancy of these tablets is often achieved by incorporating gas-generating agents, such as sodium bicarbonate and citric acid, or by using low-density polymers. nih.govsphinxsai.com

In vitro buoyancy studies are crucial for evaluating the performance of these floating tablets. Key parameters assessed include the floating lag time (the time it takes for the tablet to rise to the surface) and the total floating time (the duration the tablet remains buoyant). sphinxsai.com For instance, one study reported floating lag times ranging from 42 to 63 seconds and a total floating time of up to 12 hours for different famotidine floating tablet formulations. scholarsresearchlibrary.com Another investigation found that tablets containing low-viscosity grade HPMC K4M exhibited a shorter floating lag time compared to those with high-viscosity grade HPMC K15M. sphinxsai.com

The choice of polymers also significantly influences the buoyancy and drug release characteristics. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and carbopol are frequently used. sphinxsai.com Upon contact with gastric fluid, these polymers hydrate (B1144303) to form a gel layer that entraps the gas generated, contributing to buoyancy. nih.gov The integrity of this gel layer is vital for maintaining buoyancy and controlling drug release over an extended period. scholarsresearchlibrary.com

Table 1: Buoyancy Study Results for this compound Floating Tablets

| Formulation Code | Polymer(s) Used | Floating Lag Time (seconds) | Total Floating Time (hours) |

|---|---|---|---|

| FHC Tablets | Phosphatidylcholine | 110 ± 0.021 | >18 |

| Famotidine Tablets | Not specified | 36 ± 0.033 | ~12 |

| F1-F15 | Xanthan Gum, Guar Gum | Not specified | >12 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Swelling Matrix Tablets for Sustained Release of this compound

Swelling matrix tablets represent another effective strategy for gastroretentive drug delivery of this compound. These tablets are formulated with hydrophilic polymers that swell upon contact with gastric fluid, increasing their size to an extent that prevents their passage through the pylorus. sierrajournals.com This swelling mechanism not only prolongs gastric residence time but also controls the release of the drug in a sustained manner. sierrajournals.com

Various hydrophilic polymers, including different grades of hydroxypropyl methylcellulose (HPMC K15M, HPMC K100M), Calcium Carboxymethylcellulose (Calcium CMC), and Xanthan gum, have been investigated for their effectiveness in famotidine swelling matrix tablets. sierrajournals.com The rate of drug release from these tablets is influenced by the type and concentration of the polymer used. For example, a study demonstrated that a formulation with a higher concentration of HPMC K100M exhibited a more controlled drug release profile over 24 hours compared to one with HPMC K15M. sierrajournals.com

The mechanism of drug release from these swelling matrix tablets is often diffusion-controlled. Kinetic modeling of release data frequently shows a good fit with the Higuchi model, which suggests that the drug diffuses through the swollen polymer matrix. sierrajournals.com The swelling index, which measures the extent of polymer swelling, is a critical parameter in the evaluation of these tablets. Studies have shown that polymers like xanthan gum can exhibit a high swelling index, contributing to both sustained release and gastric retention. researchgate.net

Table 2: In Vitro Drug Release from this compound Swelling Matrix Tablets

| Formulation Code | Primary Polymer(s) | Drug Release at 24 hours (%) | Best Fit Kinetic Model |

|---|---|---|---|

| F1 | HPMC K15M | 103.7 | Higuchi |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Floating Microspheres and Microemulsions of this compound

Floating microspheres and microemulsions are multiple-unit gastroretentive systems that offer advantages over single-unit systems, such as a reduced risk of dose dumping and more predictable gastric emptying. nih.govnih.gov These systems are designed to remain buoyant in the stomach, allowing for a prolonged and controlled release of this compound. journalijar.com

Floating microspheres are typically prepared using methods like emulsion solvent diffusion or ionotropic gelation. nih.goviajps.com Polymers such as Eudragit RL 100, cellulose (B213188) acetate (B1210297), HPMC, and sodium alginate are commonly used to form the microsphere matrix. nih.govjournalijar.comiajps.com The buoyancy of these microspheres is often achieved by entrapping air or oil within their structure, or by incorporating a gas-generating agent. nih.gov For example, cod liver oil has been successfully entrapped in calcium alginate beads to create floating systems for famotidine. nih.gov In vitro studies have demonstrated that these microspheres can remain buoyant for extended periods, with some formulations floating for over 12 to 24 hours. journalijar.comasiapharmaceutics.info The drug release from these microspheres is typically sustained, with studies showing release over 12 to 20 hours. ekb.egiajps.com

The particle size of the microspheres is an important characteristic, with studies reporting mean particle sizes ranging from approximately 102 to 644 µm. journalijar.comiajps.com The drug entrapment efficiency, which indicates the amount of drug successfully incorporated into the microspheres, is another key parameter, with reported values ranging from 62.35% to 97.24%. iajps.com

Excipient Compatibility Studies in this compound Formulations

Excipient compatibility studies are a critical component of preformulation research, ensuring the stability and efficacy of the final drug product. These studies aim to identify any potential physical or chemical interactions between the active pharmaceutical ingredient (API), this compound, and the various excipients used in the formulation. researchgate.netchineway.com.cn Incompatibilities can lead to degradation of the drug, formation of harmful byproducts, and alterations in the physical properties of the dosage form. chineway.com.cn

Investigation of Drug-Excipient Interaction Mechanisms

Investigating the mechanisms of drug-excipient interactions is essential for developing stable and effective this compound formulations. Interactions can be physical, such as adsorption of the drug onto the surface of an excipient, or chemical, involving the formation of new chemical entities. nih.gov

One common interaction mechanism is related to the presence of reactive impurities in excipients. For instance, benzaldehyde, which can be present in cherry flavorings, has been shown to interact with famotidine. researchgate.net Another potential for interaction arises from the functional groups present in both the drug and the excipients. For example, polyvinylpyrrolidone (B124986) (PVP) can interact with compounds that have hydrogen-donating functional groups. nih.gov

Charge interactions can also occur between ionizable drugs like this compound and excipients that carry an opposite charge. nih.gov Furthermore, the polar nature of famotidine can favor electrostatic interactions with polar excipients. ekb.eg The presence of moisture can facilitate these interactions, even in solid dosage forms, by increasing molecular mobility. nih.gov

Spectroscopic and Thermal Analysis for Compatibility Assessment

Spectroscopic and thermal analysis techniques are powerful tools for assessing the compatibility of this compound with various excipients. These methods can detect changes in the physical and chemical properties of the drug when mixed with excipients, indicating potential interactions. ekb.egekb.eg

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the heat flow associated with thermal transitions in a material. ekb.eg In compatibility studies, DSC thermograms of the pure drug, the pure excipient, and their physical mixture are compared. The disappearance of the drug's melting endotherm or the appearance of new peaks in the mixture's thermogram can suggest an interaction. ekb.eg For instance, DSC studies have indicated potential incompatibilities between famotidine and excipients like sorbitol, Emdex, and PEG6000. ekb.egekb.eg Conversely, no significant interactions were observed with excipients such as Avicel PH 101, magnesium stearate, and talc. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique that identifies functional groups and can detect changes in the chemical structure of the drug. researchgate.net By comparing the FTIR spectra of the pure components with that of their mixture, it is possible to identify changes in the characteristic absorption bands that may indicate a chemical interaction. researchgate.net For example, an IR study indicated an interaction between famotidine and PEG6000. ekb.egekb.eg

X-ray diffraction (XRD) can also be employed to investigate changes in the crystalline structure of the drug in the presence of excipients, which can be indicative of a physical interaction. ekb.eg

Table 3: Summary of this compound-Excipient Compatibility Findings

| Excipient | Analytical Technique(s) | Observation | Compatibility |

|---|---|---|---|

| Emcocel 90 | DSC | No interaction | Compatible |

| Avicel PH 105 | DSC | No interaction | Compatible |

| Starch 1500 | DSC | No interaction | Compatible |

| Ac-Di-sol | DSC | No interaction | Compatible |

| Mannitol | DSC | No interaction | Compatible |

| HEC (natrosol) | DSC | No interaction | Compatible |

| Saccharin sodium | DSC | No interaction | Compatible |

| Sorbitol | DSC | Incompatibility indicated | Incompatible |

| Emdex | DSC, XRD | Incompatibility confirmed | Incompatible |

| PEG6000 | DSC, IR, XRD | Incompatibility confirmed | Incompatible |

| Kollidon | DSC | Interaction | Incompatible |

| Primojel | DSC | Interaction | Incompatible |

| Crospovidone | DSC, HPLC | Interaction confirmed | Incompatible |

| Emcompress | DSC, HPLC | Interaction confirmed | Incompatible |

| Lactose | DSC | Interaction | Incompatible |

| Talc | DSC | No interaction | Compatible |

| Mg stearate | DSC | No interaction | Compatible |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Novel this compound Complexes and Advanced Drug Delivery Systems

Advanced formulation research for this compound has explored various novel complexes and drug delivery systems to enhance its physicochemical properties and therapeutic efficacy. These investigations focus on improving solubility, stability, and creating controlled-release mechanisms through complexation with various molecules and ions, and by utilizing innovative formulation strategies.

This compound Phospholipid Complexes

Research into this compound phospholipid complexes aims to overcome the challenges associated with its low solubility and limited oral bioavailability. ijpsdronline.com A phospholipid complex is a lipid-compatible structure formed between the polar parts of a drug and a phospholipid. ijpsdronline.com One study focused on the formulation of a novel famotidine phospholipid complex (FHC) using a solvent evaporation technique. ijpsdronline.com This approach was designed to improve the drug's properties by creating a lipid-based delivery system. ijpsdronline.com The resulting FHC demonstrated improved flow properties compared to the plain drug. ijpsdronline.com When this complex was incorporated into a gastro-retentive floating tablet, it showed better post-compression characteristics, including thickness, hardness, and friability, compared to tablets made with famotidine alone. ijpsdronline.com

This compound Lanthanide Ion Complexes

The interaction of this compound with lanthanide ions has been investigated to develop sensitive analytical methods and to understand its coordination chemistry. Studies have shown that famotidine can form ternary complexes with specific lanthanide ions. nih.gov For instance, a complex can be formed with terbium chloride (TbCl₃) in the presence of EDTA in an acetate buffer. nih.gov Alternatively, complexes can be formed with lanthanum chloride (LaCl₃) or cerous chloride (CeCl₃) in the presence of hexamine in a borate (B1201080) buffer. nih.gov These complexation reactions result in a significant increase in fluorescence intensity, which is measured for analytical purposes. nih.gov The formation of these stable complexes highlights famotidine's capacity to act as a ligand for lanthanide ions. nih.govresearchgate.net

| Lanthanide Ion | Co-ligand/Buffer System | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|

| Terbium (Tb³⁺) | EDTA / Acetate Buffer (pH 4) | 290 | 580 |

| Lanthanum (La³⁺) | Hexamine / Borate Buffer (pH 6.2) | 290 | 580 |

| Cerium (Ce³⁺) | Hexamine / Borate Buffer (pH 7.2) | 290 | 580 |

Metal Ion Complexes of this compound

This compound's structure, which includes amino, amido, and thioether groups, gives it significant chelating properties, allowing it to form stable complexes with various metal ions. orientjchem.org Research has demonstrated that famotidine is a potent ligand for divalent transition metal ions. orientjchem.org For example, it forms a quasi-planar complex with Nickel(II) in a basic medium, where it acts as a tetradentate dianionic ligand. researchgate.net In contrast, at a lower pH, it can form an octahedral complex with Ni(II) where it behaves as a tridentate neutral ligand. researchgate.net Famotidine also shows a strong ability to coordinate with Copper(II) ions, even at a pH below 2. orientjchem.org The formation of a 1:1 complex between famotidine and Palladium(II) ions has also been reported. orientjchem.org Additionally, studies have explored the formation of mixed ligand complexes involving Zinc(II), famotidine, and various peptides. orientjchem.org

Proniosomal Formulations for this compound

Proniosomal formulations represent a promising advanced drug delivery system for this compound, designed to provide prolonged drug release. Proniosomes are dry, free-flowing granular products that form niosomal vesicles upon hydration. Research has focused on developing a proniosomal system for famotidine using a coacervation-phase separation method with varying ratios of Span 60 and cholesterol.

The encapsulation efficiency of these formulations was found to be dependent on the concentration of the surfactant (Span 60) and cholesterol. researchgate.net An increase in both components generally increases the encapsulation efficiency, though further increments can lead to a decrease. researchgate.net Studies have reported drug loading percentages between 78% and 89%. researchgate.net In vitro drug release studies demonstrated a prolonged release profile for the entrapped famotidine, with some formulations releasing up to 96% of the drug over 24 hours. researchgate.net Furthermore, ex vivo permeation studies showed that the proniosomal formulations significantly increased the percentage of drug release and flux compared to conventional marketed tablets. researchgate.net

| Formulation Code | Surfactant:Cholesterol Ratio | Encapsulation Efficiency (%) | Cumulative Drug Release (%) in 24h |

|---|---|---|---|

| FAM1 | Low Cholesterol | 68 | Higher Release Rate |

| FAM2 | Optimized Ratio | Highest Efficiency | 96 |

| FAM3 | Varied Ratio | - | 90 |

| FAM5 | Varied Ratio | - | 92 |

Solid Dispersions for Solubility Enhancement

Given that this compound has low water solubility, which can lead to variable bioavailability, solid dispersion is a widely researched technique for enhancing its dissolution rate. nih.gov This method involves dispersing the drug in an inert hydrophilic carrier at a solid state. nih.gov Various hydrophilic carriers have been successfully used to prepare famotidine solid dispersions, including Gelucire 50/13, Pluronic F-127, poloxamer 188, Kollidon, and Povidone K30. nih.gov

Molecular Mechanisms of Famotidine Hcl Interactions

Mechanism of Action as a Histamine (B1213489) H2-Receptor Antagonist (Focus on Molecular-Level Interactions)

Famotidine (B1672045) HCl functions as a competitive antagonist at the histamine H2-receptor, primarily located on the basolateral membrane of gastric parietal cells. drugbank.comnih.goviffgd.org This action directly curtails the production of gastric acid. wikipedia.orghres.ca

The binding of histamine to the H2-receptor initiates a signaling cascade that stimulates the H+/K+ ATPase pump, leading to the secretion of hydrochloric acid into the stomach lumen. wikipedia.orgmdpi.com Famotidine HCl, by competitively binding to the H2-receptor, blocks this histamine-induced signaling. wikipedia.orgmdpi.com This antagonism prevents the activation of adenylate cyclase, thereby reducing intracellular cyclic AMP (camp) levels and ultimately suppressing the activity of the proton pump. drugbank.com

Structurally, famotidine possesses a 2-guanidinothiazole ring, a key feature distinguishing it from earlier H2-receptor antagonists like cimetidine (B194882), which has an imidazole (B134444) ring. wikipedia.orgmefst.hr This structural difference contributes to famotidine's high potency and selectivity for the H2-receptor. drugbank.comnih.gov Studies have shown that famotidine is approximately 20 to 50 times more potent than cimetidine and about eight times more potent than ranitidine (B14927) on a weight basis in inhibiting gastric acid secretion. drugbank.comnih.gov

Recent research suggests that famotidine may also act as a biased inverse agonist at the H2-receptor. rndsystems.com While it effectively inhibits Gs-mediated pathways responsible for acid secretion, it can partially activate other signaling pathways, such as β-arrestin recruitment. rndsystems.com Furthermore, in certain cell lines, famotidine has been observed to increase ERK phosphorylation, a downstream signaling event, which may have other physiological implications. frontiersin.org

Drug-Drug Interaction Mechanisms Involving this compound

This compound can participate in several types of drug-drug interactions, primarily related to its effect on gastric pH and, to a lesser extent, its metabolic pathways and potential for QTc interval prolongation.

Gastric pH-Dependent Absorption Interactions

By inhibiting gastric acid secretion, this compound increases the pH of the stomach. fda.govcelerion.com This alteration can significantly impact the absorption of other orally administered drugs whose solubility and dissolution are pH-dependent. celerion.comacs.org

Weakly basic drugs generally exhibit higher solubility in the acidic environment of the stomach. An increase in gastric pH caused by famotidine can decrease their dissolution and subsequent absorption, potentially leading to reduced bioavailability and therapeutic efficacy. celerion.comacs.org Conversely, the absorption of weakly acidic drugs might be enhanced. acs.org

Several clinically significant interactions arising from this mechanism have been documented. The absorption of certain antiretroviral drugs, such as atazanavir, is substantially reduced when co-administered with famotidine. medscape.com Similarly, the bioavailability of some tyrosine kinase inhibitors used in cancer therapy, including dasatinib (B193332) and bosutinib, can be decreased. fda.govmedscape.com The absorption of certain antifungal agents like ketoconazole (B1673606) and itraconazole, as well as some antibiotics like cefdinir (B1668824) and cefpodoxime, is also diminished in the presence of famotidine. medscape.com

| Drug Class | Example Drugs Affected by Famotidine-Induced pH Changes | Effect on Absorption |

| Antiretrovirals | Atazanavir medscape.com | Decreased |

| Tyrosine Kinase Inhibitors | Dasatinib, fda.govmedscape.com Bosutinib medscape.com | Decreased |

| Antifungals | Ketoconazole, fda.govmedscape.com Itraconazole fda.govmedscape.com | Decreased |

| Antibiotics | Cefdinir, medscape.com Cefpodoxime medscape.com | Decreased |

It is important to note that the interaction with antacids can also affect famotidine's own absorption, although the clinical significance of this is generally considered minimal. drugs.comdrugs.com

Cytochrome P450 Enzyme System Interactions

Unlike the first-generation H2-receptor antagonist cimetidine, which is a potent inhibitor of the cytochrome P450 (CYP) enzyme system, famotidine has a minimal effect on these enzymes. wikipedia.orgnih.govmedicines.org.uk In vitro and in vivo studies have consistently demonstrated that famotidine shows negligible interaction with various CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mefst.hrnih.govd-nb.info

This lack of significant CYP inhibition means that famotidine is less likely to cause clinically important drug-drug interactions through metabolic pathways compared to cimetidine. nih.govnih.gov However, some studies suggest that famotidine may be a weak inhibitor of CYP1A2, which could potentially lead to increased concentrations of drugs metabolized by this enzyme, such as tizanidine. medscape.comnih.gov While famotidine is metabolized by the liver, it does not appear to significantly induce or inhibit the metabolism of other drugs that are substrates for the CYP450 system. nih.govmedicines.org.uk

QTc Prolongation Mechanisms in Conjunction with Other Agents

Famotidine has been associated with a potential risk of QTc interval prolongation, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. wikipedia.orgdrugs.com While this effect is considered rare, the risk may be increased when famotidine is co-administered with other medications that also have the potential to prolong the QTc interval. drugs.comdrugs.comdrugs.com

The theoretical mechanism for this interaction is an additive pharmacodynamic effect on cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. drugs.com Concurrent use of multiple drugs that prolong the QTc interval can increase the risk of developing potentially life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). drugs.comdrugs.com